Regioisomer Comparison for Kinase Inhibitors
N-Phenyl-1H-pyrazol-4-amine (CAS 3468-11-9) is the N-phenyl-substituted regioisomer distinct from 1-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6). The latter melts at 104-105 °C , whereas N-phenyl-4-aminopyrazole derivatives are documented as intermediates in p38 MAP kinase inhibitor synthesis, with optimized analogs achieving IC50 values of 13 nM against p38 kinase [1]. The N-phenyl-4-amino scaffold enables critical hydrogen-bonding interactions with the kinase hinge region that 1-phenyl regioisomers cannot recapitulate due to altered nitrogen positioning [2].
| Evidence Dimension | Regioisomeric structure and biological utility |
|---|---|
| Target Compound Data | N-phenyl-4-amino substitution pattern; demonstrated as scaffold for p38 MAP kinase inhibitors |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazol-4-amine: melting point 104-105 °C; distinct N-aryl (non-phenylamino) connectivity |
| Quantified Difference | p38 inhibitor derived from 5-amino-N-phenyl scaffold: IC50 = 13 nM [1] |
| Conditions | p38 MAP kinase inhibition assay; 1-phenylpyrazol-5-yl urea derivative |
Why This Matters
Procurement of the N-phenyl-4-amino regioisomer (CAS 3468-11-9) rather than 1-phenyl-4-amine (CAS 1128-53-6) is essential for projects targeting p38 MAP kinase pharmacophores, as the N-phenyl substitution pattern is a documented critical structural determinant for kinase hinge binding.
- [1] Regan, J., et al. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorg. Med. Chem. Lett. 2000, 10(17), 2007–2010. View Source
- [2] Goldstein, D. M., et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). J. Med. Chem. 2006. View Source
